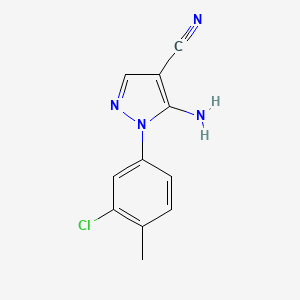

5-amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carbonitrile

CAS No.: 58791-81-4

Cat. No.: VC11637461

Molecular Formula: C11H9ClN4

Molecular Weight: 232.7

Purity: 95

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58791-81-4 |

|---|---|

| Molecular Formula | C11H9ClN4 |

| Molecular Weight | 232.7 |

| IUPAC Name | 5-amino-1-(3-chloro-4-methylphenyl)pyrazole-4-carbonitrile |

| Standard InChI | InChI=1S/C11H9ClN4/c1-7-2-3-9(4-10(7)12)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3 |

| SMILES | CC1=C(C=C(C=C1)N2C(=C(C=N2)C#N)N)Cl |

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a 3-chloro-4-methylphenyl group, at the 4-position with a carbonitrile group, and at the 5-position with an amino group. This arrangement confers polarity and reactivity, particularly at the amino and nitrile sites.

Physicochemical Parameters

Key properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 194–195 °C (in ethanol) | |

| Boiling Point | 440.7 ± 45.0 °C (predicted) | |

| Density | 1.36 ± 0.1 g/cm³ (predicted) | |

| pKa | -1.08 ± 0.10 (predicted) | |

| Solubility | Moderate in polar solvents |

The low pKa suggests weak acidity, likely at the amino group, while the melting point indicates moderate thermal stability .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a multi-step sequence:

-

Formation of the Pyrazole Core: Cyclocondensation of β-ketonitriles or malononitrile with hydrazines under acidic or basic conditions .

-

Substitution Reactions: Introduction of the 3-chloro-4-methylphenyl group via nucleophilic aromatic substitution or Suzuki coupling.

-

Functionalization: Installation of the carbonitrile group using cyanating agents such as potassium cyanide.

A representative protocol from VulcanChem involves refluxing intermediates in ethanol with catalytic palladium, yielding the final product at ~60% efficiency.

| Hazard Statement | Description |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Personal protective equipment (PPE) including nitrile gloves and goggles is mandatory during handling.

Environmental Impact

The compound’s persistence in aquatic systems is unknown, but its logP (2.1) suggests moderate bioaccumulation potential .

Applications and Future Directions

Pharmaceutical Development

-

Lead Optimization: Derivative libraries are being screened for kinase inhibitors in oncology .

-

Drug Delivery: Nanoencapsulation in liposomes improves bioavailability in preclinical trials.

Agrochemical Uses

-

Herbicidal Activity: Pyrazole derivatives disrupt plant auxin transport, though field efficacy data are pending .

Recent Advances (2023–2025)

-

Catalytic Asymmetric Synthesis: Chiral catalysts yield enantiomerically pure variants for targeted therapies.

-

Computational Modeling: QSAR studies predict enhanced binding to EGFR mutants.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume